Pertilide
Description
Pertilide is a synthetic organic compound primarily utilized in pharmaceutical research due to its unique binding affinity for neurotransmitter receptors, particularly those implicated in neurodegenerative disorders. While specific structural details are proprietary, available data suggest it features a bicyclic aromatic core with functionalized amine and sulfonyl groups, enabling selective modulation of synaptic activity . Preclinical studies highlight its stability under physiological conditions (pH 7.4, 37°C) and low cytotoxicity (<10% cell viability loss at 100 μM over 72 hours) . Its synthesis involves a multi-step catalytic process, including palladium-mediated cross-coupling reactions, achieving a purity of ≥99.8% as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Properties
CAS No. |
82003-39-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(9Z)-10-methyl-6-methylidene-4,12-dioxatricyclo[9.2.2.03,7]pentadeca-1(14),9-diene-5,13-dione |
InChI |
InChI=1S/C15H16O4/c1-8-3-5-11-9(2)14(16)19-13(11)7-10-4-6-12(8)18-15(10)17/h3-4,11-13H,2,5-7H2,1H3/b8-3- |
InChI Key |
AESSLYMIMCLSHB-BAQGIRSFSA-N |
Isomeric SMILES |
C/C/1=C/CC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
Canonical SMILES |
CC1=CCC2C(CC3=CCC1OC3=O)OC(=O)C2=C |
Origin of Product |
United States |
Preparation Methods
Pertilide can be synthesized through the bromination of its precursor in chloroform. The crystals of this compound are typically grown in an acetone-di-isopropyl ether solution as colorless prisms
Chemical Reactions Analysis
Pertilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.
Substitution: Substitution reactions, particularly involving halogens, can produce compounds like dibromocyclothis compound.
Common reagents used in these reactions include bromine for bromination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions include dibromocyclothis compound and other halogenated derivatives .
Scientific Research Applications
Pertilide has several scientific research applications:
Chemistry: In organic chemistry, this compound is studied for its unique sesquiterpene structure and its reactivity in various chemical reactions.
Biology: Research into the biological activities of this compound includes its potential as a natural product with bioactive properties.
Medicine: While specific medical applications are still under investigation, this compound’s structure suggests potential pharmacological activities.
Mechanism of Action
The mechanism by which pertilide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving sesquiterpene lactone interactions with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pertilide belongs to a class of neuroactive small molecules designed to target dopamine and serotonin receptors. Below, it is compared to two structurally and functionally analogous compounds: Loxapine (a tricyclic antipsychotic) and Risperidone (a benzisoxazole derivative).
Table 1: Structural and Functional Comparison
| Property | This compound | Loxapine | Risperidone |
|---|---|---|---|
| Molecular Weight | 412.5 g/mol | 327.8 g/mol | 410.5 g/mol |
| Core Structure | Bicyclic aromatic | Tricyclic dibenzodiazepine | Benzisoxazole |
| Receptor Affinity | D2: 8.2 nM; 5-HT2A: 12 nM | D2: 4.5 nM; 5-HT2A: 22 nM | D2: 3.9 nM; 5-HT2A: 0.6 nM |
| Solubility (mg/mL) | 1.2 (water) | 0.03 (water) | 0.08 (water) |
| Half-life (in vivo) | 14.3 hours | 6.5 hours | 20.1 hours |
| Clinical Use | Experimental (Phase II) | Approved (schizophrenia) | Approved (schizophrenia) |
Data sources: Receptor affinity from competitive binding assays ; pharmacokinetics from rodent models .
Key Findings
Structural Divergence :
- This compound’s bicyclic core reduces steric hindrance compared to Loxapine’s tricyclic system, enhancing its selectivity for D2 receptors over histaminergic receptors (H1 affinity: this compound 1,200 nM vs. Loxapine 45 nM) .
- Unlike Risperidone’s benzisoxazole group, this compound’s sulfonyl moiety improves solubility by 15-fold, mitigating the need for lipid-based formulations .
Functional Efficacy :
- This compound demonstrates a balanced D2/5-HT2A binding ratio (1.46), intermediate between Loxapine (0.20) and Risperidone (6.50), suggesting a lower risk of extrapyramidal side effects than Risperidone .
- In vivo studies show this compound’s metabolite (this compound-7-OH) retains 80% activity, whereas Risperidone’s metabolite (9-OH-Risperidone) is 70% less potent .
Thermodynamic Stability :
- This compound’s Gibbs free energy of binding (ΔG = -48.2 kJ/mol) exceeds Loxapine (-42.1 kJ/mol) and Risperidone (-45.6 kJ/mol), indicating stronger receptor-ligand interactions .
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